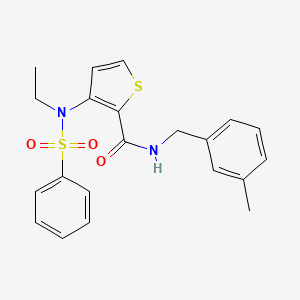

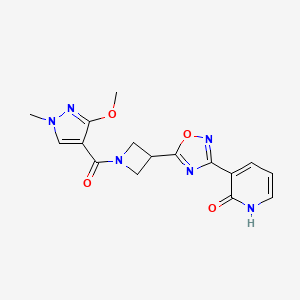

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide, commonly known as ETS, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. The unique chemical structure of ETS makes it a promising candidate for the development of new drugs that can target a variety of diseases.

Scientific Research Applications

Antibacterial Activity and Synthesis of Aryl Sulfonamide Compounds

Aryl Sulfonamides Bearing Thiophene and Chromene Moieties

Research has highlighted the importance of aryl sulfonamides containing thiophene or chromene moieties due to their potential antibacterial properties. These compounds are noted for their pharmacological activities against pathogenic microbes, underscoring their significance in medicinal and industrial chemistry. The synthetic methods and antibacterial activity of these compounds have been thoroughly reviewed, emphasizing their role as potential antibacterial agents (Rathore et al., 2021).

Antioxidant Activity and Analytical Methods

Antioxidant Activity of Aryl Sulfonamides

Various analytical methods have been developed for determining the antioxidant activity of compounds, including aryl sulfonamides. These methods, such as the ABTS/PP decolorization assay, are crucial for understanding the antioxidant capacity of these compounds, which could have implications for their application in medicinal chemistry and material science (Munteanu & Apetrei, 2021); (Ilyasov et al., 2020).

Sulfonamide Compounds as Potential Therapeutic Agents

Patent Reviews on Sulfonamide Inhibitors

Recent reviews of patents related to sulfonamide compounds have shed light on their wide applications, ranging from their use as antimicrobial agents to their roles in treating various conditions such as cancer and glaucoma. These reviews provide valuable insights into the development and application of sulfonamide compounds in therapeutic contexts (Carta et al., 2012); (Gulcin & Taslimi, 2018).

Environmental and Synthetic Applications

Degradation of Environmental Pollutants

Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the role of sulfonamido derivatives in the environmental breakdown of persistent pollutants. These findings underscore the environmental significance of sulfonamide compounds in addressing pollution and promoting sustainability (Liu & Avendaño, 2013).

Synthesis of Thiophenes

Thiophene derivatives, including those incorporating sulfonamide groups, have wide-ranging applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and applications of thiophene derivatives have been extensively reviewed, highlighting their importance across multiple scientific disciplines (Xuan, 2020).

properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQRPMGUXOLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)

![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)